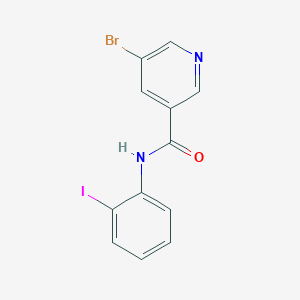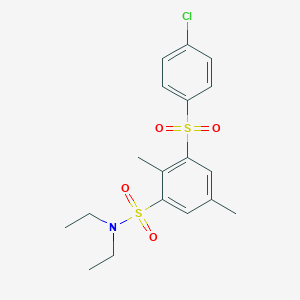
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide, also known as DIBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DIBAC is a hydrazide derivative that has been synthesized for various purposes, including its use as a fluorescent probe for detecting the presence of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide involves the formation of a complex between this compound and metal ions. The complex formation results in a significant increase in fluorescence intensity, which can be detected using a fluorescence spectrophotometer. The binding of this compound to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. Studies have demonstrated that this compound does not affect the viability or growth of cells, and it does not interfere with the normal functioning of enzymes or proteins. Therefore, this compound is considered to be a safe and non-toxic compound for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide is its high selectivity for metal ions. This compound can selectively bind to specific metal ions, allowing for the detection of metal ions in complex biological samples. Additionally, this compound is highly sensitive, and it can detect metal ions at very low concentrations. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in aqueous biological systems. Moreover, this compound is sensitive to pH changes, and the fluorescence intensity can be affected by changes in pH.
Orientations Futures
There are several future directions for research on N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide. One area of research is the development of new derivatives of this compound with improved solubility and selectivity for metal ions. Additionally, the use of this compound in imaging techniques, such as confocal microscopy, can provide valuable insights into the distribution and localization of metal ions in biological systems. Furthermore, the application of this compound in clinical settings, such as the detection of metal ions in patient samples, can have significant implications for the diagnosis and treatment of various diseases.
Méthodes De Synthèse
The synthesis method of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide involves the reaction of 4-nitrobenzohydrazide with 3,3-dimethyl-1-isoquinolinol in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Applications De Recherche Scientifique
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is as a fluorescent probe for detecting the presence of metal ions in biological systems. This compound can selectively bind to metal ions such as copper, zinc, and iron, and the binding results in a significant increase in fluorescence intensity. This property of this compound has been utilized for the detection of metal ions in various biological samples, including blood, urine, and tissues.
Propriétés
Formule moléculaire |
C18H18N4O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N//'-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)11-13-5-3-4-6-15(13)16(19-18)20-21-17(23)12-7-9-14(10-8-12)22(24)25/h3-10H,11H2,1-2H3,(H,19,20)(H,21,23) |
Clé InChI |
QDNRDAPSCIYVCG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
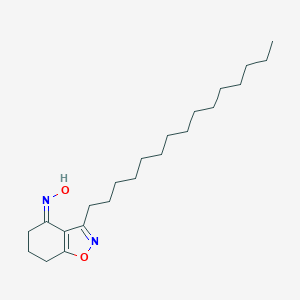
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
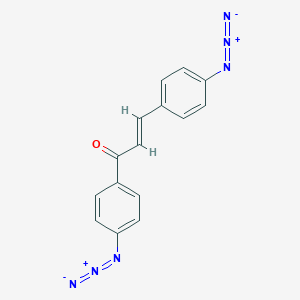

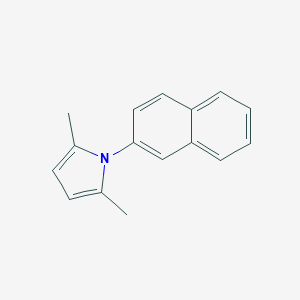
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)

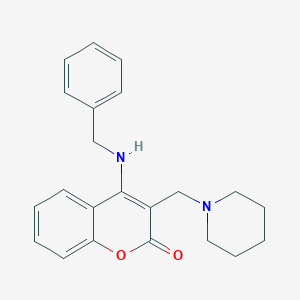
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
